2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl) acetamide
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Overview
Description
- The compound’s systematic name is 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,5-dichlorophenyl) acetamide .
- It belongs to the class of organic compounds known as acetamides .
- Acetamides are derivatives of acetic acid where the hydroxyl group has been replaced by an amino or substituted amino group.
- This compound exhibits interesting properties due to its unique structural features.
Preparation Methods
- The synthetic route for this compound involves the reduction of a Schiff base.
- The reaction conditions typically include the use of sodium borohydride (NaBH₄) as a powerful reducing agent.
- Industrial production methods may vary, but the reduction of the corresponding Schiff base is a common approach.
Chemical Reactions Analysis
- The compound can undergo various reactions, including:
Reduction: The reduction of the Schiff base to form the final acetamide.
Substitution: The chlorine atoms in the dichlorophenyl group can participate in substitution reactions.
- Common reagents include NaBH₄, which selectively reduces the imine functionality.
- Major products formed are the reduced acetamide and any intermediates during the synthesis.
Scientific Research Applications
Chemistry: This compound serves as a building block for the synthesis of other compounds, such as azo dyes and dithiocarbamates.
Biology and Medicine: While specific applications are not widely documented, its structural features suggest potential bioactivity.
Industry: It may find use in the development of specialty chemicals or pharmaceutical intermediates.
Mechanism of Action
- The exact mechanism of action is not well-established for this specific compound.
- its functional groups (amino, methoxy, and triazole) suggest potential interactions with biological targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include:
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
- Highlighting its uniqueness, this compound combines an acetamide backbone with a triazole ring and dichlorophenyl substituents.
Remember that this compound’s applications and mechanisms are still areas of ongoing research, and further studies will enhance our understanding
Properties
Molecular Formula |
C17H15Cl2N5O2S |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C17H15Cl2N5O2S/c1-26-12-5-2-10(3-6-12)16-22-23-17(24(16)20)27-9-15(25)21-14-8-11(18)4-7-13(14)19/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
GCXFNYVJJDMAPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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